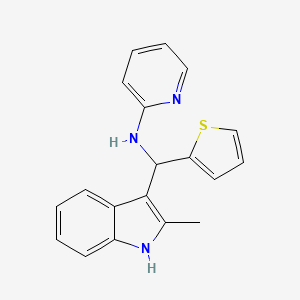
N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine” is a chemical compound with a molecular weight of 258.34 . It is also known as N-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N2OS/c1-9-13(10-5-2-3-6-11(10)15-9)14(16-17)12-7-4-8-18-12/h2-8,14-17H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Aplicaciones Científicas De Investigación
Synthetic Applications in Organic Chemistry
Cycloaddition Reactions : The compound can be used in formal cycloaddition reactions under gold catalysis to access imidazo-fused heteroaromatics. This transformation accommodates a significant structural variation and tolerates sensitive functional groups, making it versatile for synthetic chemistry (Garzón & Davies, 2014).
Amination Processes : It is applicable in Rhodium-catalyzed N-tert-Butoxycarbonyl (Boc) Amination, showing high yields and improved reactivity in the presence of electron-withdrawing groups. This process can be used for the synthesis of indoloquinoline alkaloids (Wippich, Truchan & Bach, 2016).
Palladium-Catalyzed Intramolecular Amination : The compound plays a role in efficient syntheses of azetidines, pyrrolidines, and indolines via palladium-catalyzed intramolecular amination of C-H bonds at γ and δ positions. This method highlights the use of unactivated C-H bonds, especially C(sp3)-H bonds, as functional groups in organic synthesis (He et al., 2012).
Chemical Analysis and Characterization
Quantum Chemical Analysis : The compound has been studied for its electronic structure and tautomeric preferences. Quantum chemical analysis shows the existence of dynamic tautomerism and divalent N(I) character, offering insights into its electron distribution and structural behavior (Bhatia, Malkhede & Bharatam, 2013).
X-Ray Crystal Study : Analysis through X-ray crystallography has been conducted to study the structure and characterization of derivatives of this compound. These studies are crucial in understanding the pharmacophore sites for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
Applications in Material Science
- Corrosion Inhibition : Schiff base compounds containing this molecule have been investigated as corrosion inhibitors. They exhibit inhibitor properties for mild steel in acidic solutions, making them significant in material protection and engineering (Leçe, Emregül & Atakol, 2008).
Potential Biological and Medicinal Applications
Antidepressant and Nootropic Agents : Synthesized derivatives of the compound have been evaluated for their antidepressant and nootropic activities, showing promising results in various biological assays. This highlights its potential in the development of CNS active agents for therapeutic use (Thomas et al., 2016).
Organocatalytic Synthesis in Medicinal Chemistry : The compound contributes to the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], which are important for their biological activities. This method provides a new avenue to medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For instance, they can inhibit the polymerization of tubulin, a protein that plays a crucial role in cell division .
Result of Action
One study revealed that a compound with an indole scaffold induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited the polymerization of tubulin . This suggests that N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine might have similar effects.
Action Environment
It’s known that the success of suzuki–miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action might also be influenced by similar environmental factors.
Propiedades
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c1-13-18(14-7-2-3-8-15(14)21-13)19(16-9-6-12-23-16)22-17-10-4-5-11-20-17/h2-12,19,21H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYZGYQFSMGILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2969359.png)
![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2969360.png)
![(E)-ethyl 2-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2969361.png)
![4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2969364.png)
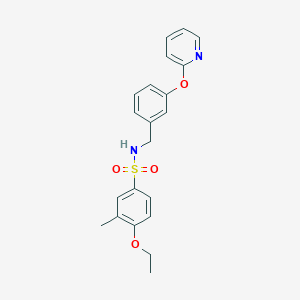
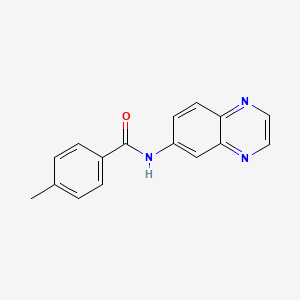
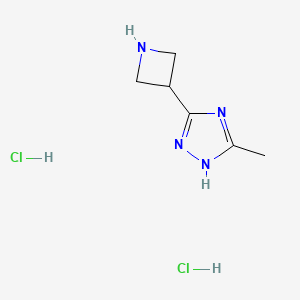
![N-[6-Oxo-2-(trifluoromethyl)-1H-pyridin-3-yl]prop-2-enamide](/img/structure/B2969372.png)
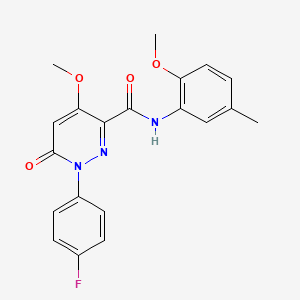
![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid](/img/structure/B2969375.png)
![3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2969376.png)
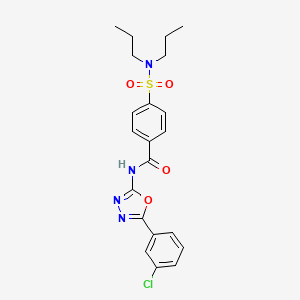

![ethyl 6-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2969380.png)
